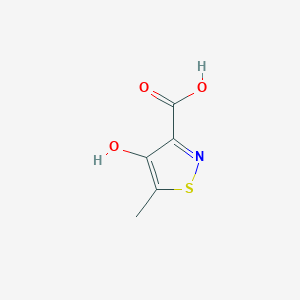

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This reaction proceeds under basic conditions, often using potassium carbonate as a base in a mixture of methanol and water .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 2-Aminothiazole-4-carboxylic acid

- 4-Hydroxy-2-quinolone

Uniqueness

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .

Biological Activity

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid (HMTA) is a thiazole derivative that has attracted attention for its diverse biological activities. This article reviews the compound's antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H5NO3S. Its structure features a thiazole ring, which is crucial for its biological activity. This compound is known for its solubility in water and organic solvents, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Antibacterial Properties

Research indicates that HMTA exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for HMTA against various bacterial strains are summarized below:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.70 | 0.94 |

| Salmonella Typhimurium | 0.23 | 0.47 |

| Enterobacter cloacae | 0.23 | 0.47 |

These results demonstrate that HMTA is particularly effective against Bacillus cereus, while showing moderate activity against other strains .

Antifungal Properties

In addition to its antibacterial effects, HMTA also exhibits antifungal activity. It has been reported to have MIC values of 0.11 mg/mL against various fungal pathogens such as Trichophyton viride and Aspergillus niger, significantly outperforming traditional antifungal agents like ketoconazole .

Anticancer Activity

Recent studies have highlighted the potential of HMTA as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : HMTA causes cell cycle arrest at the G2/M phase in certain cancer cell lines.

- Inhibition of Key Pathways : The compound targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .

The IC50 values for HMTA against different cancer cell lines range from 7 to 20 µM, indicating promising anticancer activity .

Anti-inflammatory Activity

HMTA has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can significantly reduce the levels of these cytokines compared to standard anti-inflammatory drugs .

The biological activities of HMTA can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : HMTA has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Molecular Interactions : The compound forms hydrogen bonds with amino acid residues in target proteins, stabilizing the compound-enzyme complex and enhancing its inhibitory action .

Case Studies

A case study involving diabetic rats demonstrated that HMTA could attenuate hyperglycemia and improve insulin sensitivity through its antioxidant and anti-inflammatory effects . The administration of HMTA led to significant improvements in serum glucose levels and lipid profiles.

Properties

CAS No. |

716361-63-6 |

|---|---|

Molecular Formula |

C5H5NO3S |

Molecular Weight |

159.17 g/mol |

IUPAC Name |

4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid |

InChI |

InChI=1S/C5H5NO3S/c1-2-4(7)3(5(8)9)6-10-2/h7H,1H3,(H,8,9) |

InChI Key |

NUSMUKZICSYFFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NS1)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.